Cas no 2229294-63-5 (1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one is a versatile organic compound with significant applications in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique structure and functional groups confer excellent stability, high purity, and ease of handling. This compound is well-suited for research and development in the fields of medicinal chemistry and drug discovery, offering a valuable tool for chemists seeking to explore novel chemical entities.
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one structure
2229294-63-5 structure
商品名:1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
CAS番号:2229294-63-5
MF:C8H5F4NO
メガワット:207.125015974045
CID:6423426
PubChem ID:165839163

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
    • EN300-1959074
    • 2229294-63-5
    • インチ: 1S/C8H5F4NO/c9-5-1-2-13-6(3-5)4-7(14)8(10,11)12/h1-3H,4H2
    • InChIKey: LLDSZLYSTCIEJY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=C(C=CN=1)F)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 207.03072643g/mol
  • どういたいしつりょう: 207.03072643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959074-2.5g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
2.5g
$2631.0 2023-09-17
Enamine
EN300-1959074-1.0g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
1g
$1343.0 2023-05-31
Enamine
EN300-1959074-1g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
1g
$1343.0 2023-09-17
Enamine
EN300-1959074-0.25g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
0.25g
$1235.0 2023-09-17
Enamine
EN300-1959074-0.5g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
0.5g
$1289.0 2023-09-17
Enamine
EN300-1959074-10.0g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
10g
$5774.0 2023-05-31
Enamine
EN300-1959074-5g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
5g
$3894.0 2023-09-17
Enamine
EN300-1959074-0.05g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
0.05g
$1129.0 2023-09-17
Enamine
EN300-1959074-0.1g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
0.1g
$1183.0 2023-09-17
Enamine
EN300-1959074-5.0g
1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one
2229294-63-5
5g
$3894.0 2023-05-31

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one 関連文献

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-oneに関する追加情報

Introduction to 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one (CAS No: 2229294-63-5)

1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one, identified by the CAS number 2229294-63-5, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate both fluorine and pyridine moieties, which are well-documented for their ability to modulate metabolic pathways and enhance the bioavailability of drug candidates.

The structural framework of 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one consists of a trifluoromethyl-substituted propanone core conjugated with a 4-fluoropyridine ring. The presence of fluorine atoms at the 1,1,1-position of the propanone moiety imparts lipophilicity and metabolic stability, while the pyridine ring introduces hydrogen bonding capabilities and potential interactions with biological targets. Such structural features make this compound a promising candidate for further exploration in drug discovery.

In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their favorable pharmacokinetic properties. Fluorine atoms can influence drug solubility, permeability, and binding affinity, making them invaluable in medicinal chemistry. Specifically, the trifluoromethyl group is known to enhance binding interactions with enzymes and receptors, while fluoropyridine derivatives have shown promise in treating various diseases, including cancer and infectious disorders.

Current research in the field of fluorinated heterocycles has highlighted the therapeutic potential of 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one. Studies have demonstrated that this compound exhibits inhibitory activity against certain kinases and proteases, which are key targets in oncology research. The fluorine atoms in its structure contribute to its ability to disrupt protein-protein interactions by stabilizing specific conformations of biological macromolecules. This has led to investigations into its potential as an anticancer agent.

Additionally, the pyridine ring in 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one provides a scaffold for further derivatization, allowing chemists to fine-tune its biological activity. Pyridine-based compounds are widely used in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in metal coordination interactions. This makes them suitable for targeting a broad range of biological processes.

The synthesis of 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the carbon-fluorine bonds efficiently. These synthetic strategies are critical for producing compounds with the desired structural integrity for biological evaluation.

From a computational chemistry perspective, 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one has been subjected to molecular modeling studies to predict its binding modes with potential targets. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological macromolecules at an atomic level. These studies are essential for guiding experimental efforts and optimizing lead compounds for clinical development.

The pharmacological profile of 1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one is being actively investigated in preclinical studies. Initial findings suggest that it may possess therapeutic effects beyond oncology applications. For instance, its ability to modulate enzyme activity could make it relevant in treating inflammatory diseases or neurological disorders. The unique combination of fluorinated and pyridine-based moieties suggests broad therapeutic potential that warrants further exploration.

In conclusion, 1,1,1-trifluoro-3-(4-fluoropyridin-2-y l)propan - 2 - one (CAS No: 2229294 - 63 - 5) represents a fascinating compound with significant promise in pharmaceutical research. Its structural features enable diverse biological activities and highlight its importance as a scaffold for drug discovery efforts. As research continues to uncover new applications for fluorinated heterocycles, this compound is poised to play a crucial role in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.